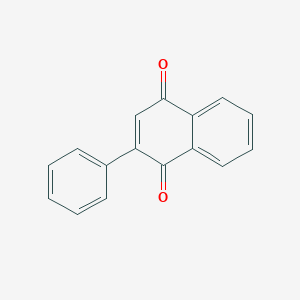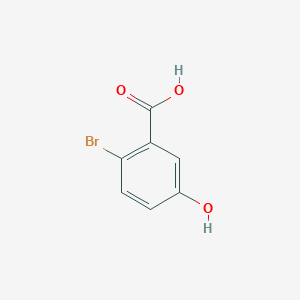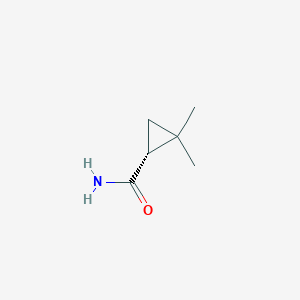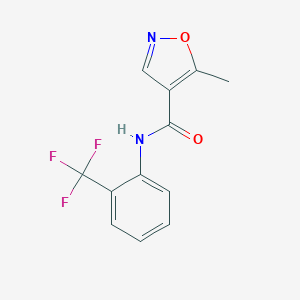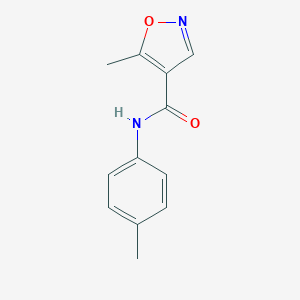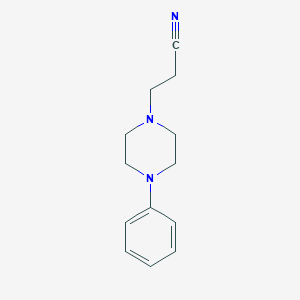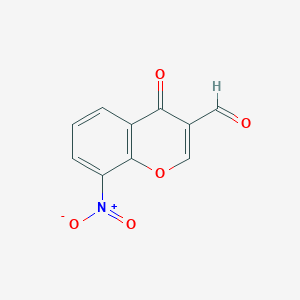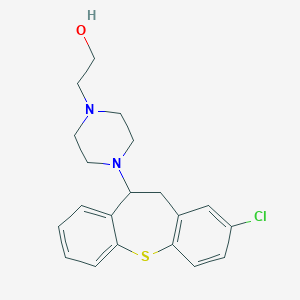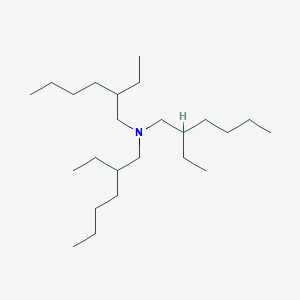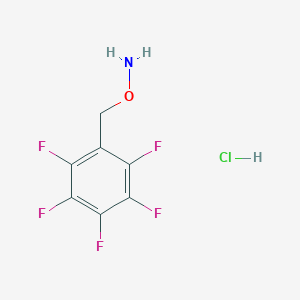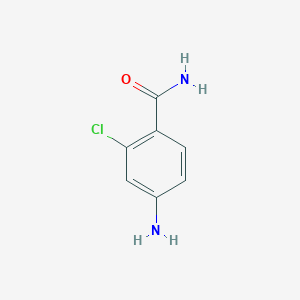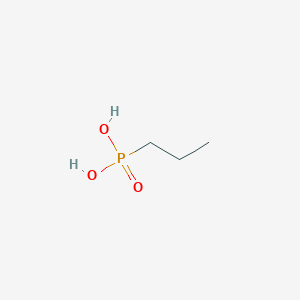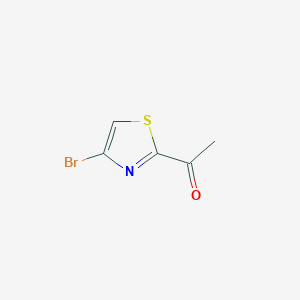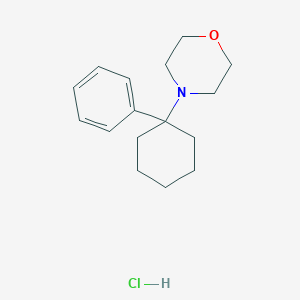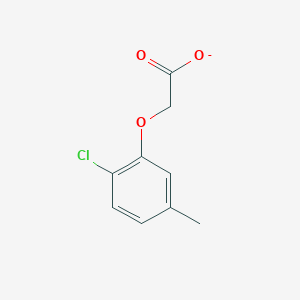
(2-Chloro-5-methyl-phenoxy)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-5-methyl-phenoxy)-acetic acid, or CMPA, is an organochlorine compound that has been used in scientific research for a variety of applications. CMPA is a versatile compound with a wide range of biochemical and physiological effects, making it a valuable tool for scientists.
科学的研究の応用
Sorption to Soil and Organic Matter
Research has shown that phenoxy herbicides, including compounds similar to (2-Chloro-5-methyl-phenoxy)-acetic acid, exhibit significant sorption to soil, organic matter, and minerals. The sorption behavior is influenced by soil parameters such as pH, organic carbon content, and the presence of iron oxides. This suggests potential environmental impacts regarding the mobility and persistence of these herbicides in soil ecosystems (Werner, Garratt, & Pigott, 2012).
Degradation and Removal Techniques
The degradation of phenoxy acids in aquatic environments has been reviewed, highlighting their high solubility in water and low absorption in soil, making them highly mobile and capable of reaching surface and groundwater. Techniques such as hydrolysis, biodegradation, and photodegradation, with a focus on microbial decomposition, are effective in reducing the concentrations of these compounds in water (Muszyński, Brodowska, & Paszko, 2019).
Wastewater Treatment
The pesticide production industry generates wastewater containing toxic pollutants, including various phenoxy acid herbicides. Treatment options for this wastewater include biological processes and activated carbon, which can remove a significant portion of these compounds, highlighting the importance of effective wastewater management practices to prevent environmental contamination (Goodwin, Carra, Campo, & Soares, 2018).
Analysis and Detection Methods
The analysis and detection of phenoxy acid herbicide residues in food and water have seen significant advancements. Techniques such as gas chromatography, liquid chromatography, and capillary electrophoresis have been utilized to detect these compounds, underscoring the importance of monitoring herbicide residues in the environment to ensure public health and safety (Mei, Hong, & Chen, 2016).
将来の方向性
特性
IUPAC Name |
2-(2-chloro-5-methylphenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-6-2-3-7(10)8(4-6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJIBWJTYHKGFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-methyl-phenoxy)-acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

